5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol

Description

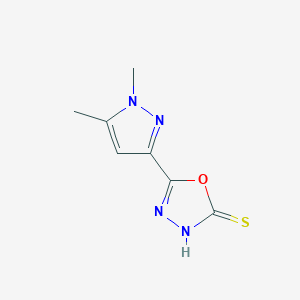

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol (CAS: 959582-66-2) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiol (-SH) group at position 2 and a 1,5-dimethylpyrazole moiety at position 3. This structure combines the electron-rich pyrazole ring with the bioisosteric 1,3,4-oxadiazole scaffold, which is known for its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-(1,5-dimethylpyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-4-3-5(10-11(4)2)6-8-9-7(13)12-6/h3H,1-2H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLPVNYSARWYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethyl-3-pyrazolecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, reduced oxadiazole derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that derivatives of the 1,3,4-oxadiazole ring system, which includes 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol, demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Bacterial Inhibition: The compound has been reported to inhibit strains such as Staphylococcus aureus and Pseudomonas aeruginosa more effectively than traditional antibiotics like ampicillin .

- Antitubercular Activity: It has shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than those of established treatments .

| Pathogen | MIC (µM) | Reference Drug | Reference MIC (µM) |

|---|---|---|---|

| Staphylococcus aureus | 0.03 | Ampicillin | 0.5 |

| Mycobacterium tuberculosis | 0.03 | Isoniazid | 0.5 |

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety may possess anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Studies:

- One study highlighted the compound's ability to inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | Cell cycle arrest |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Its derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Research Insights:

Mechanism of Action

The mechanism by which 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol exerts its effects is primarily through its interaction with biological macromolecules. The thiol group can form covalent bonds with proteins, altering their function. The compound can also interact with nucleic acids, potentially affecting gene expression and cellular processes. The exact molecular targets and pathways involved are still under investigation, but its ability to modulate enzyme activity and disrupt microbial cell walls has been noted .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s unique features are best contextualized against structurally related 1,3,4-oxadiazole derivatives:

Key Observations :

- Pyridine vs. Pyrazole : Pyridine-substituted oxadiazoles (e.g., 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol) exhibit antibacterial activity, likely due to the basic nitrogen in pyridine enhancing solubility and target binding . In contrast, the dimethylpyrazole group in the target compound may favor hydrophobic interactions.

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents in pyrazole analogs (e.g., ) improve metabolic stability and cytotoxicity, suggesting that electron-withdrawing groups enhance bioactivity in cancer models .

- The target compound’s dimethylpyrazole, while less planar, may prioritize steric effects.

Physicochemical Properties

- Molecular Weight : The target compound (MW: ~273.3) is lighter than derivatives like the piperidine-sulfonyl benzamide analog (MW: 430.5), indicating that bulky substituents increase molecular weight and may impact bioavailability .

- Lipophilicity : The 1,5-dimethylpyrazole group likely increases logP compared to pyridine or benzimidazole analogs, favoring passive diffusion across biological membranes.

- Hydrogen Bonding : The thiol group enables hydrogen bonding and disulfide bridge formation, critical for interactions with biological targets (e.g., enzyme active sites) .

Bioactivity Trends

- Antimicrobial Potential: Thiazole- and pyridine-substituted oxadiazoles show broad-spectrum activity, implying that the target compound’s pyrazole moiety may offer similar or complementary effects .

- Anticancer Applications : Trifluoromethylpyrazole derivatives () exhibit cytotoxicity, suggesting that modulating pyrazole substituents could tune anticancer activity .

- Functionalization Potential: The thiol group allows for N-Mannich base formation () or amide coupling (), enabling diversification for structure-activity relationship (SAR) studies .

Biological Activity

5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects backed by recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 188.23 g/mol. The structure includes a pyrazole ring and an oxadiazole moiety that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

Mechanism of Action:

The anticancer properties are primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, compounds featuring the oxadiazole structure have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Studies:

- In vitro Studies: A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant inhibition of cell growth at concentrations as low as .

- Molecular Docking Studies: Molecular docking analysis has demonstrated that this compound can effectively bind to the active sites of enzymes like EGFR and HDACs, which play crucial roles in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

Research Findings:

Studies indicated that derivatives of 1,3,4-oxadiazoles exhibit broad-spectrum antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Pharmacological Properties

Beyond anticancer and antimicrobial activities, this compound has shown potential in other areas:

Anti-inflammatory Effects:

Research suggests that compounds containing the oxadiazole moiety can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Enzyme Inhibition:

The compound has been noted for its ability to inhibit human carbonic anhydrases (hCA I and II), which are implicated in various physiological processes and diseases .

Data Table: Biological Activities Overview

Q & A

Q. What are the standard synthetic routes for 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of thiosemicarbazide precursors or coupling reactions using amidoximes. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation . Optimization involves adjusting solvent systems (e.g., ethanol or toluene), reaction temperature (reflux conditions), and catalysts (e.g., sodium hydride). Purification via recrystallization (ethanol/DMF mixtures) or chromatography ensures high yields (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyrazole and oxadiazole rings. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=S stretch at ~1,200 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers assess the biological potential of this compound in preliminary studies?

Begin with in silico molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity . Follow with in vitro assays for antifungal or antibacterial activity using standardized protocols (e.g., broth microdilution). Dose-response curves (IC₅₀ values) and cytotoxicity screening (e.g., MTT assay on mammalian cells) are essential for validating selectivity .

Q. What methods are recommended for determining solubility and stability under experimental conditions?

Use shake-flask or HPLC-based methods to measure solubility in polar (water, DMSO) and nonpolar solvents (toluene). Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure can identify degradation pathways. UV-Vis spectroscopy monitors absorbance changes over time .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess ligand-protein interactions over time, guiding substituent modifications (e.g., introducing electron-withdrawing groups to improve binding) .

Q. What strategies optimize multi-step synthesis to minimize side products?

Employ Design of Experiments (DoE) methodologies (e.g., factorial design) to statistically evaluate variables like reactant stoichiometry, temperature, and reaction time. For example, a Central Composite Design (CCD) can identify interactions between POCl₂ concentration and reflux duration, reducing byproduct formation by >30% .

Q. How do structural modifications influence the compound’s structure-activity relationship (SAR)?

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Re-evaluate docking parameters (e.g., binding site flexibility or solvation effects) using advanced software (AutoDock Vina, Schrödinger). Validate with mutagenesis studies on target enzymes to confirm critical residues for binding .

Q. What statistical approaches are effective in designing experiments for reaction optimization?

Response Surface Methodology (RSM) and Taguchi orthogonal arrays systematically optimize variables. For instance, a Box-Behnken design reduced reaction steps from 5 to 3 while maintaining >85% yield .

Q. How does the compound’s stability under extreme conditions (pH, temperature) affect formulation strategies?

Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation products (e.g., oxidation of thiol to disulfide). Lyophilization or encapsulation in cyclodextrins improves shelf life in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.